
Méthanesulfonate de 1-adamantyle
Vue d'ensemble
Description
Methyl 1-adamantanesulfonate is an organic compound belonging to the adamantane family. It is characterized by its unique cage-like structure, which imparts significant stability and rigidity. This compound is primarily used as an organic building block in various chemical syntheses .
Applications De Recherche Scientifique
Methyl 1-adamantanesulfonate has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems due to its stability and unique structure.
Medicine: Research has explored its potential in drug development, particularly for antiviral and anticancer agents.
Mécanisme D'action
Methyl 1-adamantanesulfonate, also known as methyl adamantane-1-sulfonate, is an organic compound with the molecular formula C11H18O3S and a molecular weight of 230.32 . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Analyse Biochimique
Biochemical Properties
Methyl 1-adamantanesulfonate plays a significant role in biochemical reactions, particularly as an organic building block. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with sulfonate-binding proteins, which are involved in the transport and metabolism of sulfonate compounds. These interactions are typically characterized by the binding of the sulfonate group to the active site of the protein, leading to conformational changes that affect the protein’s activity .
Cellular Effects
Methyl 1-adamantanesulfonate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling proteins involved in pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, methyl 1-adamantanesulfonate can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of methyl 1-adamantanesulfonate involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its sulfonate group. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For instance, methyl 1-adamantanesulfonate can inhibit the activity of sulfonate-metabolizing enzymes by occupying their active sites, thereby preventing the binding of natural substrates. Additionally, the compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-adamantanesulfonate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that methyl 1-adamantanesulfonate can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These effects are often dependent on the concentration and duration of exposure to the compound .
Dosage Effects in Animal Models
The effects of methyl 1-adamantanesulfonate vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as enhancing enzyme activity and improving metabolic function. At high doses, methyl 1-adamantanesulfonate can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential cytotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
Methyl 1-adamantanesulfonate is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by sulfonate-metabolizing enzymes, leading to the production of various metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. Additionally, methyl 1-adamantanesulfonate can affect the activity of enzymes involved in one-carbon metabolism, thereby impacting the synthesis of nucleotides and other essential biomolecules .
Transport and Distribution
Within cells and tissues, methyl 1-adamantanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. For example, methyl 1-adamantanesulfonate can bind to sulfonate transporters, which mediate its uptake and distribution within the cell. The compound’s distribution can also be influenced by its interactions with cellular membranes and other structural components .
Subcellular Localization
The subcellular localization of methyl 1-adamantanesulfonate is determined by various targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the cytoplasm, nucleus, or mitochondria. These localization signals ensure that methyl 1-adamantanesulfonate exerts its effects in the appropriate cellular context. Additionally, the compound’s activity and function can be modulated by its subcellular localization, as different compartments provide distinct microenvironments that influence its interactions with biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 1-adamantanesulfonate can be synthesized through the sulfonation of adamantane followed by esterification. The typical synthetic route involves the reaction of adamantane with sulfur trioxide or chlorosulfonic acid to form adamantane-1-sulfonic acid. This intermediate is then esterified with methanol to yield methyl 1-adamantanesulfonate .
Industrial Production Methods: Industrial production of methyl 1-adamantanesulfonate follows similar synthetic routes but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 1-adamantanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonate group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alkoxides. The reactions typically occur under mild conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride may be employed.
Major Products: The major products formed depend on the type of reaction. For instance, nucleophilic substitution can yield various substituted adamantane derivatives .
Comparaison Avec Des Composés Similaires
Adamantane: The parent compound, used in various chemical syntheses.
Adamantane-1-sulfonic acid: An intermediate in the synthesis of methyl 1-adamantanesulfonate.
1-Adamantanemethylamine: Another derivative with different functional groups.
Uniqueness: Methyl 1-adamantanesulfonate is unique due to its combination of the adamantane core and the sulfonate ester group. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propriétés
IUPAC Name |
methyl adamantane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3S/c1-14-15(12,13)11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYYQDVBUEDSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30399474 | |
| Record name | Methyl 1-adamantanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21280-40-0 | |
| Record name | Methyl 1-adamantanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30399474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


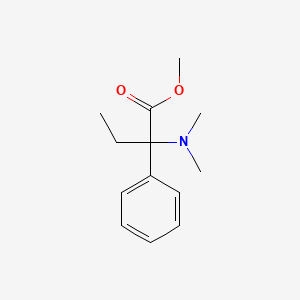
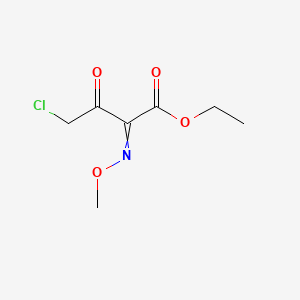
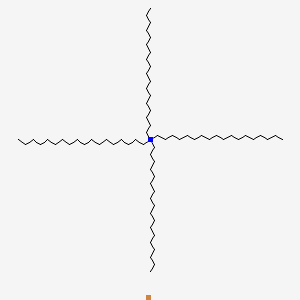


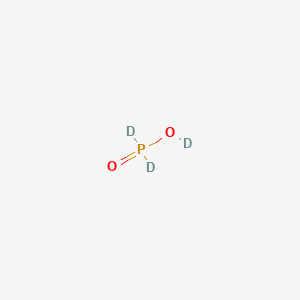
![4-methyl-N-[3-[(4-methylphenyl)sulfonyl-[2-[(4-methylphenyl)sulfonyl-[3-[(4-methylphenyl)sulfonylamino]propyl]amino]ethyl]amino]propyl]benzenesulfonamide](/img/structure/B1598627.png)

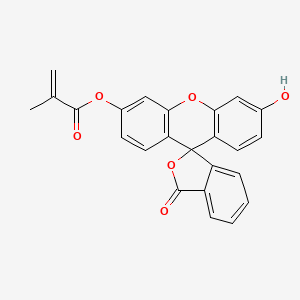

![(3Z)-4-[(2-Hydroxyethyl)amino]-3-penten-2-one](/img/structure/B1598633.png)
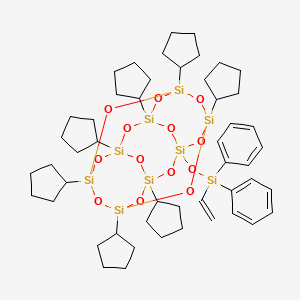

![2-Pyrrolidinyl-2-[4-(Trifluoromethyl)Phenyl]Ethylamine](/img/structure/B1598636.png)
